molecular formula C16H16FN3O3S B2917487 N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396864-91-7

N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2917487
CAS No.: 1396864-91-7
M. Wt: 349.38
InChI Key: IADTYKCOMPUQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core with a 6-oxo group and a carboxamide side chain.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-12-1-3-13(4-2-12)23-8-7-18-15(22)11-9-20-14(21)5-6-19-16(20)24-10-11/h1-6,11H,7-10H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADTYKCOMPUQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This is achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

    Construction of the Tetrahydropyrimido[2,1-b][1,3]thiazine Core: The next step involves the formation of the tetrahydropyrimido[2,1-b][1,3]thiazine core. This is typically done through a cyclization reaction involving a thioamide and a suitable dihydropyrimidine precursor.

    Coupling Reaction: The final step is the coupling of the fluorophenoxy intermediate with the tetrahydropyrimido[2,1-b][1,3]thiazine core. This is usually carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrimido[2,1-b][1,3]oxazine Analog ()

The compound 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile shares a similar fused bicyclic framework but replaces the thiazine sulfur with oxygen (oxazine core). Key differences:

  • Substituents: A chlorophenyl group at position 2 and a cyano group at position 7 introduce steric bulk and polarity, which may hinder membrane permeability relative to the target compound’s fluorophenoxy ethyl group.
  • Synthesis : Purified via silica gel column chromatography (n-hexane:ethyl acetate, 8:2), suggesting similar synthetic approaches for the target compound .
Benzothiazolyl-Substituted Analog ()

N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide retains the thiazine core but substitutes the fluorophenoxy ethyl group with a benzothiazolyl moiety.

  • Lipophilicity: The benzothiazole’s aromatic system increases lipophilicity compared to the target compound’s fluorinated phenoxy group, which may enhance tissue penetration but reduce aqueous solubility.

Substituent Modifications

Pyrazolylethyl-Substituted Analog ()

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide features a pyrazole-containing side chain and alkyl groups on the core.

  • Steric Effects : The 7-ethyl and 8-methyl groups on the core may restrict conformational flexibility, possibly reducing binding to bulkier active sites .
Trifluoromethyl-Benzamide Analogs ()

Compounds like ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) share the 4-fluorophenoxy ethyl motif but employ a triazole core instead of pyrimidothiazine.

  • Target Specificity: These analogs inhibit Mtb enzymes (e.g., DprE1, PanK), suggesting the target compound’s fluorophenoxy group may also target microbial pathways.
  • Structural Flexibility : The triazole core allows for varied substituent orientations, which could enhance binding entropy compared to the rigid pyrimidothiazine system .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Tetrahydropyrimidine Core : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine structure.
  • Introduction of the Thiazine Ring : This can be achieved through a cyclization reaction involving thiosemicarbazides and carbonyl compounds.
  • Substitution with 4-Fluorophenoxyethyl Group : The final step involves the introduction of the 4-fluorophenoxyethyl moiety via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Assays : Compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often range from 20 μM to 50 μM, indicating significant cytotoxic effects .
CompoundCell LineIC50 (μM)
Compound AMCF-729
Compound BHeLa35
N-(2-(4-fluorophenoxy)ethyl)-6-oxo...MCF-7TBD

Anti-inflammatory Activity

Compounds containing thiazine and pyrimidine moieties have also demonstrated anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

The biological activity of this compound is thought to involve:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

  • Study on Thiazine Derivatives : A study evaluated a series of thiazine derivatives for their anticancer activity. Results indicated that modifications at specific positions significantly enhanced cytotoxicity against breast and cervical cancer cell lines .
  • Combination Therapy Potential : Research has indicated that combining N-(2-(4-fluorophenoxy)ethyl)-6-oxo... with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.